5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is a chemical compound with the molecular formula CHBrClN and a molecular weight of 198.49 g/mol. It appears as an off-white solid and is primarily utilized as an intermediate in the synthesis of more complex organic molecules. This compound has garnered interest in both chemistry and biology for its potential applications in drug development and other scientific research areas.
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride is classified within the broader category of halogenated heterocycles. Its structure features a tetrahydropyridine ring, which is a saturated six-membered ring containing one nitrogen atom. The presence of the bromine atom at the 5-position enhances its reactivity compared to other halogenated derivatives, making it a valuable precursor in synthetic organic chemistry.
The synthesis of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride typically involves the bromination of 1,2,3,6-tetrahydropyridine. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve selective bromination at the desired position.
Industrial production may utilize continuous flow reactors to enhance efficiency and consistency in product quality .
The molecular structure of 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics .
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride can participate in various chemical reactions:
The mechanism of action for 5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride involves interactions with biological targets:
These interactions may modulate enzyme activity or receptor binding, potentially leading to various biological effects .
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and mass spectrometry are often employed for detailed analysis of purity and structural integrity .
5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride finds numerous applications across various fields:
This compound's unique properties make it a significant subject of study within organic synthesis and medicinal chemistry contexts.
The 1,2,3,6-tetrahydropyridine (THP) nucleus serves as a critical pharmacophore in neuropharmacology and beyond, primarily due to its conformational flexibility and capacity to interact with diverse biological targets. The discovery of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in 1982 marked a pivotal moment, revealing the scaffold's profound biological significance [3] [6]. MPTP itself is a prodrug that undergoes metabolic activation by monoamine oxidase B (MAO-B) within the brain, ultimately yielding the toxic cation MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons in the substantia nigra, replicating Parkinsonian symptoms [3] [6] [10]. This tragic mechanism paradoxically illuminated critical pathways in neurodegeneration and spurred intensive research into THP derivatives. Researchers quickly recognized the potential to harness the THP moiety's unique interactions with enzymes and receptors for therapeutic benefit, moving beyond neurotoxicity.
Modern drug discovery exploits the THP scaffold for its favorable physicochemical properties conducive to blood-brain barrier (BBB) penetration. Calculated parameters like clogP (partition coefficient), topological polar surface area (TPSA), and logBB (brain-blood partition coefficient) for numerous THP derivatives fall within optimal ranges for CNS drugs (clogP 2–4, TPSA <76 Ų, logBB > -1) [8]. Beyond neurological applications, THP derivatives demonstrate significant antimicrobial activity against resistant pathogens, anticancer properties through mechanisms like tubulin inhibition or kinase modulation, and anti-inflammatory effects [6] [9] [10]. Their synthetic versatility allows for efficient generation of diverse libraries via methodologies like one-pot nitro-Mannich/hydroamination cascades, Suzuki couplings, phosphine-catalyzed annulations, and solid-supported catalysis, enabling rapid exploration of structure-activity relationships (SAR) [6] [8].
Table 1: Therapeutic Applications of Selected Tetrahydropyridine (THP) Derivatives
THP Derivative | Key Structural Features | Biological Target/Activity | Significance/Application |
---|---|---|---|
MPTP | 1-Methyl-4-phenyl substitution | MAO-B substrate / Neurotoxin | Parkinson's disease model / Neurotoxicity studies |
Epibatidine analogs | Chloropyridine moiety | Nicotinic acetylcholine receptors (nAChRs) | Potent analgesic / nAChR research tool |
Compound 3a [8] | 5'-Phenyl-3,3'-bipyridine | α3β4 nAChR antagonist (Ki = 123 nM) | Selective nAChR antagonist / Addiction research |
Anti-fungal THPs | Varied aryl/heteroaryl substituents | Fungal cell targets | Agricultural fungicides (e.g., structural analogs of iprodione) |
Harzianic acid derivatives | Pyrrolidinedione-fused THP | Protein phosphatase type 2A (PP2A) inhibition | Natural product lead / Cellular signaling modulation |
Halogenation, particularly bromination, represents a powerful strategy in medicinal chemistry for optimizing the properties of lead compounds. Bromine's incorporation into the THP scaffold at the 5-position (yielding 5-Bromo-1,2,3,6-tetrahydropyridine) profoundly influences molecular behavior through multiple mechanisms [3] [7]. Firstly, bromine acts as a substantial steric blocker (van der Waals radius ~1.85 Å) with moderate electron-withdrawing effects (-I effect), reducing electron density on the ring system. This electronic perturbation increases the compound's susceptibility to nucleophilic attack at specific positions and can enhance binding interactions with complementary electron-rich regions in biological targets through dipole-dipole interactions and halogen bonding [7] [8]. Halogen bonding, where the electropositive σ-hole on bromine interacts with lone pairs of oxygen, nitrogen, or sulfur atoms in proteins, has emerged as a crucial design element for improving binding affinity and selectivity [8].
The 5-bromo substitution specifically offers strategic advantages in THP chemistry. Positioned adjacent to the nitrogen atom, it significantly influences the basicity of the tertiary amine and the electron density distribution across the diene system. This modulation can alter metabolic pathways, potentially blocking vulnerable sites from oxidative metabolism and improving metabolic stability [3] [7]. Furthermore, the bromine atom serves as a versatile synthetic handle for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Stille, Negishi). This enables efficient generation of diverse analogs for SAR exploration, facilitating the rapid optimization of potency, selectivity, and physicochemical properties [5] [7] [8]. The hydrochloride salt form (5-Bromo-1,2,3,6-tetrahydropyridine hydrochloride) enhances solubility and crystallinity, beneficial for purification and formulation [5] [7].
Table 2: Comparative Influence of Halogens on THP Derivatives
Halogen (X) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Key Effects on THP Derivatives | Common Applications in THP Chemistry |
---|---|---|---|---|
Fluorine (F) | 1.47 | 3.98 | - Strong -I effect, weak +R - Metabolic blocking - Enhanced membrane permeability | - Enhancing BBB penetration - Modulating pKa |
Chlorine (Cl) | 1.75 | 3.16 | - Moderate -I effect - Significant halogen bonding potential - Good balance of steric/electronic effects | - GPCR ligands - Kinase inhibitors |
Bromine (Br) | 1.85 | 2.96 | - Significant steric bulk - Strong halogen bonding capability - Excellent leaving group for cross-coupling | - Suzuki coupling precursors (e.g., 5-Br-THP) - Enhancing binding affinity |
Iodine (I) | 1.98 | 2.66 | - Largest steric footprint - Strongest halogen bonding - Prone to oxidative metabolism | - Radiolabeling precursors - Strong halogen bonding motifs |
The journey of THP-based pharmacophores reflects a fascinating evolution from accidental neurotoxins to deliberately designed therapeutic agents. The initial recognition of the THP scaffold's biological significance arose tragically with the identification of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in 1982 as the causative agent behind irreversible Parkinsonism in individuals exposed to a contaminated synthetic heroin analog [3] [6] [10]. Intensive investigation revealed MPTP's mechanism: facile diffusion across the BBB, metabolic activation by glial MAO-B to the dihydropyridinium intermediate (MPDP+), followed by spontaneous oxidation to the ultimate toxicant, MPP+ [3] [10]. This pivotal discovery transformed understanding of Parkinson's disease etiology and fundamentally altered neuropharmacology research. Crucially, it highlighted the THP structure's unique suitability as a biophore capable of targeted delivery to the CNS and specific enzymatic processing.
Post-MPTP research strategically focused on mitigating neurotoxicity while harnessing therapeutic potential. Early structural modifications explored substitutions on the nitrogen atom (e.g., benzyl, cyclopropyl) and the phenyl ring, aiming to disrupt metabolic activation pathways while retaining desired biological activities [3] [10]. For instance, replacing the N-methyl group in MPTP with a cyclopropyl moiety (1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine) significantly altered its interaction with MAO-B, reducing conversion to toxic metabolites [3]. The incorporation of halogen atoms, particularly bromine at the 5-position, emerged as a key strategy to modulate electronic properties, influence ring basicity, and provide sites for further chemical diversification [5] [7] [8]. The synthesis of 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine (CAS: 1159982-62-3) and its hydrochloride salt (CAS: 2845126-29-4) exemplifies this approach, offering versatile intermediates for targeted drug design [5] [7].
Modern THP pharmacophores leverage sophisticated design principles. Rational drug design utilizing computational modeling (docking, molecular dynamics) has produced highly selective ligands, such as 5′-phenyl-1,2,5,6-tetrahydro-3,3′-bipyridines acting as potent and selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonists (e.g., compound 3a, Ki = 123 nM) [8]. These compounds are synthesized through sequential Suzuki-Miyaura cross-coupling reactions, often starting from halogenated precursors like 5-bromo-2-fluoropyridine-3-boronic acid, underscoring the critical role of brominated intermediates [8]. The field continues to evolve with novel synthetic methodologies like rhodium-catalyzed C-H activation/cyclization cascades and phosphine-catalyzed enantioselective [4+2] annulations, enabling access to complex, chiral THP derivatives with high stereocontrol [6] [10]. This progression—from neurotoxicant to rationally designed, target-selective agents—illustrates the remarkable maturation of THP-based medicinal chemistry.
Table 3: Key Milestones in THP Pharmacophore Development
Time Period | Key Compounds/Discoveries | Significant Advances | Impact on Drug Discovery |
---|---|---|---|
Pre-1982 | - Natural THP alkaloids (e.g., derivatives in Lobelia siphilitica, P. koreensis) - Simple synthetic THPs | - Identification of THP occurrence in nature - Basic synthetic methods | - Limited pharmacological exploration |
1982 Breakthrough | MPTP identified as neurotoxin | - Elucidation of MAO-B dependent activation to MPP+ - Creation of primary Parkinson's disease model | - Revolutionized Parkinson's research - Highlighted THP BBB permeability and enzymatic processing |
1980s-1990s | - Structural MPTP analogs (e.g., 1-Cyclopropyl-4-phenyl-THP) - Early halogenated derivatives | - SAR development to mitigate neurotoxicity - Recognition of halogen's role in tuning properties | - Proof-of-concept for modifying metabolism/toxicity - Established THP as versatile scaffold |
2000s-Present | - Targeted THP derivatives (e.g., α3β4 nAChR antagonist 3a) - 1-Benzyl-5-bromo-THP hydrochloride - Complex fused THP systems | - Structure-based rational design - Advanced synthetic methods (cross-coupling, asymmetric catalysis) - Exploration of halogen bonding | - Highly selective CNS agents - Versatile synthetic intermediates - Broad therapeutic applications beyond neurology |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: